molecular formula C11H13NO B13333714 1-Methyl-1,2,3,4-tetrahydroquinoline-8-carbaldehyde

1-Methyl-1,2,3,4-tetrahydroquinoline-8-carbaldehyde

Cat. No.: B13333714
M. Wt: 175.23 g/mol
InChI Key: OADZBTWAOCFIML-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinoline-8-carbaldehyde is a chemical compound with the molecular formula C11H13NO. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with a methyl group at the nitrogen atom and an aldehyde group at the 8th position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinoline-8-carbaldehyde can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form a tetrahydroquinoline derivative. The reaction typically requires acidic conditions and can be catalyzed by Lewis acids such as zinc chloride or boron trifluoride .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps like alkylation, cyclization, and oxidation to introduce the desired functional groups. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products Formed:

    Oxidation: 1-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

    Reduction: 1-Methyl-1,2,3,4-tetrahydroquinoline-8-methanol.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-8-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Methyl-1,2,3,4-tetrahydroquinoline-8-carbaldehyde can be compared with other similar compounds:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12-7-3-6-9-4-2-5-10(8-13)11(9)12/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADZBTWAOCFIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C(=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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